molecular formula C21H27ClN2O5 B12318023 H-Gln(dod)-ome hcl

H-Gln(dod)-ome hcl

Cat. No.: B12318023
M. Wt: 422.9 g/mol
InChI Key: PFPSABRSNHTWDF-UHFFFAOYSA-N
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Description

H-Gln(dod)-ome hcl, also known as L-glutamine tert-butyl ester hydrochloride, is an organic compound with the chemical formula C9H19ClN2O3. It is a derivative of the amino acid glutamine, where the carboxyl group is esterified with tert-butyl alcohol and the compound is stabilized as a hydrochloride salt. This compound is commonly used in biochemical research and organic synthesis due to its stability and solubility in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gln(dod)-ome hcl involves the esterification of glutamine with tert-butyl hydroxypropionate under alkaline conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-Gln(dod)-ome hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Gln(dod)-ome hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gln(dod)-ome hcl involves its role as a protected form of glutamine. In biological systems, it can be hydrolyzed to release glutamine, which then participates in various metabolic pathways. Glutamine is essential for protein synthesis, nitrogen metabolism, and as a precursor for the synthesis of other bioactive molecules. The esterification with tert-butyl alcohol provides stability and solubility, making it easier to handle and use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • L-glutamine methyl ester hydrochloride
  • L-glutamine ethyl ester hydrochloride
  • L-glutamine isopropyl ester hydrochloride

Uniqueness

H-Gln(dod)-ome hcl is unique due to its tert-butyl ester group, which provides enhanced stability and solubility compared to other ester derivatives. This makes it particularly useful in applications where stability and solubility are critical .

Properties

Molecular Formula

C21H27ClN2O5

Molecular Weight

422.9 g/mol

IUPAC Name

methyl 2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride

InChI

InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H

InChI Key

PFPSABRSNHTWDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl

Origin of Product

United States

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